molecular formula C17H29NO6 B12723729 Cyprodenate maleate CAS No. 22266-25-7

Cyprodenate maleate

Cat. No.: B12723729
CAS No.: 22266-25-7
M. Wt: 343.4 g/mol
InChI Key: YRQYSMZARWKIIW-BTJKTKAUSA-N
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Preparation Methods

The synthesis of cyprodenate maleate involves the esterification of 2-dimethylaminoethanol with 3-cyclohexylpropanoic acid, followed by the formation of the maleate salt. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Cyprodenate maleate undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Cyprodenate maleate has been studied for various scientific research applications:

Mechanism of Action

Cyprodenate maleate exerts its effects primarily through the production of dimethylethanolamine, which is believed to enhance cholinergic function in the brain. This enhancement is thought to improve cognitive functions such as memory and learning. The molecular targets include cholinergic receptors and pathways involved in neurotransmitter release .

Comparison with Similar Compounds

Cyprodenate maleate is similar to other stimulant and nootropic compounds such as meclofenoxate and dimethylaminoethanol. it is unique in its specific use as an antidote for benzodiazepine-induced sedation. Similar compounds include:

This compound stands out due to its specific historical application and its unique metabolic pathway involving dimethylethanolamine.

Properties

CAS No.

22266-25-7

Molecular Formula

C17H29NO6

Molecular Weight

343.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-(dimethylamino)ethyl 3-cyclohexylpropanoate

InChI

InChI=1S/C13H25NO2.C4H4O4/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

YRQYSMZARWKIIW-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCOC(=O)CCC1CCCCC1.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCOC(=O)CCC1CCCCC1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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